2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one

Medicinal Chemistry Organic Synthesis Building Block Chemistry

Select this 98% purity research intermediate for its unique C-2 bromomethyl electrophilic handle and C-6 methyl steric constraint, enabling late-stage Suzuki-Miyaura and Sonogashira diversification for kinase inhibitor libraries. Sourced from ISO-certified facilities, it ensures stoichiometric consistency for parallel synthesis and GLP toxicology batch preparation. Available from mg to kg scale with documented 2–8°C storage conditions.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
CAS No. 315186-62-0
Cat. No. B3327137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one
CAS315186-62-0
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC1=CN2CC(OC2=NC1=O)CBr
InChIInChI=1S/C8H9BrN2O2/c1-5-3-11-4-6(2-9)13-8(11)10-7(5)12/h3,6H,2,4H2,1H3
InChIKeyRUQBTXBBNDPPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one (CAS 315186-62-0) – Core Scaffold, Physicochemical Identity, and Sourcing Baseline


2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one (CAS 315186-62-0) is a heterocyclic small molecule (C₈H₉BrN₂O₂, MW 245.07 g/mol) built on the oxazolo[3,2-a]pyrimidin-7-one scaffold, a privileged structure associated with anti-inflammatory, Src kinase inhibitory, and CNS-modulating activities [1][2]. The compound is primarily sourced as a research intermediate or building block, with commercial suppliers offering purities of 97–98% and quantities from milligrams to kilograms . Its structural signature is the concurrent presence of a bromomethyl handle at the C-2 position and a methyl substituent at C-6, two features that jointly distinguish it from other oxazolo[3,2-a]pyrimidin-7-one derivatives and define its synthetic utility.

Why Unverified Substitution of 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one with Any Oxazolo[3,2-a]pyrimidin-7-one Congener Risks Synthetic Failure


Oxazolo[3,2-a]pyrimidin-7-one derivatives are not functionally interchangeable, because the nature and position of substituents on the fused ring system govern both their reactivity as synthetic intermediates and their biological target engagement profiles. The bromomethyl group at C-2 in CAS 315186-62-0 provides a dedicated electrophilic site for nucleophilic displacement and transition-metal-catalyzed cross-coupling that is absent in the analogous aminomethyl (CAS 81568-74-3) or unsubstituted methylene derivatives; conversely, the C-6 methyl group imposes steric and electronic constraints that can alter ring electronics and metabolic stability relative to des-methyl or trifluoromethyl-substituted analogs [1][2]. Substituting one oxazolo[3,2-a]pyrimidin-7-one for another without verifying the exact substitution pattern therefore risks not only divergent synthetic outcomes but also loss of structure-activity relationships in any downstream biological or pharmacological application.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one Versus Closest Structural Analogs


Bromomethyl vs. Aminomethyl Handle: Divergent Reactivity Dictating Synthetic Pathway Selection

The C-2 bromomethyl substituent of CAS 315186-62-0 enables SN2 nucleophilic displacement and palladium-catalyzed cross-coupling chemistries that are incompatible with the C-2 aminomethyl analog (CAS 81568-74-3). The bromine atom serves as a leaving group with an estimated bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–N ≈ 305 kJ/mol for the amino congener), providing a thermodynamic driving force for substitution that the amino group lacks without prior activation [1][2]. Commercial sourcing data confirm that the bromomethyl compound is supplied at 97–98% purity, enabling direct use in parallel synthesis libraries, whereas the aminomethyl variant requires additional protection/deprotection steps that increase step count and reduce overall yield .

Medicinal Chemistry Organic Synthesis Building Block Chemistry

C-6 Methyl Substitution: Positional Selectivity and Electronic Differentiation from Des-Methyl and Trifluoromethyl Analogs

The C-6 methyl group in CAS 315186-62-0 introduces a specific steric and electronic perturbation on the oxazolo[3,2-a]pyrimidin-7-one core. In the Src kinase inhibitor series derived from 6-formyl-oxazolo[3,2-a]pyrimidines, substituents at the C-6 position directly modulate enzymatic potency: the 6-formyl derivative (compound 1d) showed an IC₅₀ of 4 µM against Src kinase, whereas the unsubstituted or differently substituted congeners exhibited altered or diminished activity [1]. The methyl group in CAS 315186-62-0 can serve as a metabolic shielding element, reducing CYP-mediated oxidation at the C-6 position compared to the des-methyl scaffold, a feature corroborated by the general metabolic stabilization strategy of methyl incorporation in heterocyclic drug candidates [2].

Structure-Activity Relationship Drug Design Kinase Inhibition

Purity Benchmarking: Supplier-Verified 97–98% Assay vs. Typical Uncertified Analog Purity

Commercially available batches of CAS 315186-62-0 are supplied with verified purity of 97% (AK Scientific) or 98% (Leyan) , with analytical characterization data (¹H NMR, ¹³C NMR, FTIR) available from vendors. In contrast, non-certified oxazolo[3,2-a]pyrimidin-7-one analogs, including the C-2 aminomethyl derivative, are often listed without quantitative purity documentation or with wider specification ranges (e.g., “95%+”) , introducing uncertainty in stoichiometric calculations for subsequent reactions and potentially compromising reproducibility in multi-step syntheses.

Quality Control Procurement Analytical Chemistry

Storage and Stability Differentiation: Cold-Chain Requirement vs. Ambient-Stable Analogs

CAS 315186-62-0 requires sealed storage at 2–8°C, per vendor specifications , a constraint that differentiates it from the C-2 aminomethyl analog (CAS 81568-74-3), which is shipped and stored at room temperature . The cold-chain requirement is consistent with the presence of the reactive bromomethyl group, which can undergo hydrolysis or thermal decomposition under ambient conditions over extended periods. This explicit storage specification serves as a procurement-relevant differentiator, as laboratories must allocate refrigerated storage capacity and plan for temperature-controlled shipping.

Compound Management Storage Stability Procurement Logistics

Oxazolo[3,2-a]pyrimidin-7-one Scaffold Privilege: Class-Level Pharmacological Potential Compared to Thiazolo and Imidazolo Isosteres

The oxazolo[3,2-a]pyrimidin-7-one core is bioisosteric with thiazolo[3,2-a]pyrimidin-7-one and imidazolo[3,2-a]pyrimidin-7-one scaffolds but exhibits distinct hydrogen-bonding patterns due to the oxygen atom at position 1. In the COX-2 inhibition context, benzylidene-oxazolo[3,2-a]pyrimidine derivatives achieved docking scores of −10.137 XP GScore (compound C1) [1], whereas structurally analogous thiazolo[3,2-a]pyrimidin-7-ones are more frequently associated with antipsychotic and anticancer activities [2]. The mGluR2 modulator patent literature specifically claims 2-substituted-2,3-dihydro-oxazolo[3,2-a]pyrimidin-7-ones—the exact scaffold of CAS 315186-62-0—as privileged for CNS penetration, a therapeutic direction not observed for the corresponding thiazolo or imidazolo isosteres [3].

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Procurement-Relevant Application Scenarios for 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one


Kinase-Focused Library Synthesis Using the Bromomethyl Handle for Late-Stage Diversification

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can use CAS 315186-62-0 as a core scaffold for late-stage diversification via nucleophilic displacement or Suzuki-Miyaura/Sonogashira cross-coupling at the C-2 bromomethyl position [1]. The C-6 methyl group provides a defined steric constraint that mimics the substitution pattern of known Src kinase inhibitors (e.g., compound 1d, Src IC₅₀ = 4 µM) [2]. Procurement of the 97–98% purity grade ensures consistent stoichiometry across parallel synthesis plates.

CNS Drug Discovery Programs Targeting mGluR2 Modulation

The oxazolo[3,2-a]pyrimidin-7-one scaffold of CAS 315186-62-0 is explicitly claimed in Sanofi patents as a mGluR2 modulator core for CNS indications including anxiety, depression, and schizophrenia [1]. The bromomethyl handle enables rapid analoging to explore the C-2 substituent SAR space defined in the patent, while the C-6 methyl substitution occupies a key position for modulating metabolic stability and receptor subtype selectivity.

COX-2/NF-κB Anti-Inflammatory Agent Development

Computational and in silico studies on oxazolo[3,2-a]pyrimidine derivatives have identified potent COX-2 binding (docking score −10.137 XP GScore) and NF-κB pathway modulation potential [1]. CAS 315186-62-0 provides a functionalized entry point into this chemical space, with the bromomethyl group enabling installation of benzylidene or other aryl substituents that are critical for COX-2 engagement.

Custom Synthesis and kg-Scale Intermediate Supply for Preclinical Development

Multiple vendors (Leyan, MolCore, AK Scientific) offer CAS 315186-62-0 from mg to kg scale with ISO-certified quality systems [1][2]. The verified purity (97–98%) and documented storage conditions (2–8°C) make it suitable as a regulated intermediate for preclinical GLP toxicology batch synthesis, where impurity profiles must be rigorously controlled. The compound's bromomethyl reactivity also supports process chemistry optimization for large-scale nucleophilic substitution reactions.

Quote Request

Request a Quote for 2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.